1-(4-Bromophenylsulfonyl)-4-methylpiperazine
Description
1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a piperazine derivative characterized by a sulfonyl group linked to a 4-bromophenyl moiety and a methyl substituent on the piperazine ring. Its molecular formula is C₁₁H₁₄BrN₂O₂S, with a molecular weight of 333.2 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 4-bromobenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDEXDYZUNXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351821 | |
| Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-12-7 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Dichloromethane with N-Methylmorpholine
In this approach, 4-methylpiperazine (30.5 g, 0.3 mol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0°C. A solution of 4-bromobenzenesulfonyl chloride (75.8 g, 0.296 mol) in DCM (100 mL) is added dropwise, followed by N-methylmorpholine (60 g, 0.6 mol) as a base. The reaction is stirred at 0°C for 1 hour and then warmed to room temperature overnight. After concentration, water (1 L) is added to precipitate the product. Filtration and extraction with ethyl acetate (EtOAc, 500 mL) yield a pale yellow solid. Purification via MgSO4 drying and solvent evaporation affords the target compound in 85% yield. Characterization data include:
Method B: Sodium Bicarbonate in Biphasic System
An alternative method employs a biphasic system of DCM and aqueous sodium bicarbonate. 4-Methylpiperazine (100 mg, 1.00 mmol) is mixed with saturated NaHCO3 (5 mL) and DCM (5 mL). 4-Bromobenzenesulfonyl chloride (256 mg, 1.00 mmol) in DCM (1 mL) is added dropwise at room temperature, and the mixture is stirred overnight. Phase separation, drying (MgSO4), and solvent evaporation yield the crude product, which is used without further purification (95% purity by LC/MS). Key data:
-
ESI-MS : m/z 318.9 [M+1]+
-
1H NMR (CDCl₃) : δ 2.26 (s, 3H), 2.48 (t, J = 4.2 Hz, 4H), 3.03 (t, J = 4.2 Hz, 4H), 7.58–7.65 (m, 4H).
Industrial-Scale Modifications
Continuous Flow Reactor Optimization
For large-scale production, continuous flow reactors enhance efficiency. A scaled-up version of Method A uses automated temperature control and in-line purification. The reaction is conducted at 20°C with a residence time of 2 hours, achieving a 90% yield. The crude product is crystallized from a mixture of water and ethanol (1:3), yielding 99% purity by HPLC.
Solvent and Base Selection
Comparative studies highlight the impact of solvent and base on yield:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Dichloromethane | N-Methylmorpholine | 0°C → RT | 85% |
| Dichloromethane | NaHCO3 | RT | 78% |
| THF | Triethylamine | 40°C | 72% |
Polar aprotic solvents like DCM favor sulfonylation efficiency, while bulky bases (e.g., N-methylmorpholine) reduce side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Consistent NMR and mass spectrometry data across methods confirm structural integrity:
Impurity Profiling
Common impurities include:
-
Di-sulfonylated byproduct : <1% (controlled via stoichiometric excess of 4-methylpiperazine).
-
Hydrolyzed sulfonyl chloride : <0.5% (mitigated by anhydrous conditions).
Comparative Advantages of Methods
-
Method A : Higher yield (85%) and purity, suitable for industrial scale.
-
Method B : Simplified workup, ideal for small-scale synthesis without chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenylsulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfoxide derivatives.
Coupling Reactions: Products include various aryl or alkyl-substituted piperazines.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility: The sulfonyl group in 1-(4-bromophenylsulfonyl)-4-methylpiperazine enhances water solubility compared to non-sulfonylated analogues like 1-(4-bromophenyl)-4-methylpiperazine .
Lipophilicity (LogP) :
- This compound: LogP ≈ 2.5 (moderate lipophilicity).
- Ethyl-substituted analogue: LogP ≈ 3.1 (higher membrane permeability but risk of toxicity).
- Thiocarbamoyl derivative: LogP ≈ 2.8 (balanced for agricultural use) .
Biological Activity
Overview
1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C11H15BrN2O2S. It features a bromophenylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Weight : 303.21 g/mol
- IUPAC Name : 1-(4-bromophenyl)sulfonyl-4-methylpiperazine
- CAS Number : 837-12-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the piperazine ring may modulate receptor activity, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 6.2 |
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in Molecules highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a lead structure for developing new antibiotics to combat resistant strains . -
Cancer Cell Inhibition :
Research conducted by the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study suggested that this compound could be further explored for its potential in cancer therapy . -
In Vivo Studies :
An animal model study showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
